molecular formula C12H14N2OS B362784 2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol

2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B362784
M. Wt: 234.32 g/mol
InChI Key: CHYVJDICXWIFSO-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol (CAS 85944-23-6) is a high-value heterocyclic building block with significant promise in pharmaceutical research. This compound belongs to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class, a scaffold identified as crucial for developing novel therapeutic agents. Research highlights its application in neurodegenerative disease research, particularly for Alzheimer's disease. Structural analogs of this core have demonstrated potent anticholinesterase and antiamyloid activities in vitro, functioning as multi-target agents whose efficacy is comparable to established drugs like Donepezil . Furthermore, this chemical scaffold shows high relevance in infectious disease research. Related 4-amine analogues have exhibited exceptional activity against non-replicative Mycobacterium tuberculosis , a difficult-to-treat dormant state of the bacteria responsible for tuberculosis. One such analogue was reported to be more potent than standard drugs isoniazid and rifampicin at the same concentration, and it also showed activity against the bacterial alanine dehydrogenase enzyme . With a molecular formula of C12H14N2OS and a molecular weight of 234.32 g/mol, it is supplied with a typical purity of 98% . This product is intended for use in research and development laboratories only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses.

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2-6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYVJDICXWIFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a series of reactions including the Gewald reaction and various nucleophilic aromatic substitution (SNAr) reactions. These methods have been employed to create a range of derivatives with modified biological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Antiproliferative Effects : Significant antiproliferative activity has been observed in various cancer cell lines.
  • Microtubule Depolymerization : The compound exhibits potent microtubule-targeting properties which are crucial for its anticancer effects.
  • Anti-inflammatory Activity : It has shown potential in inhibiting inflammatory pathways.

Antiproliferative Activity

Recent studies have demonstrated that certain derivatives of this compound possess strong antiproliferative effects. For example, one derivative was found to have an IC50 value of approximately 9 nM against the MDA-MB-435 cancer cell line. This potency is attributed to its ability to disrupt microtubule dynamics, which is essential for cancer cell division.

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundIC50 (nM)Mechanism
This compound9.0Microtubule depolymerization
Compound A<40Antiproliferative
Compound B53-125Lower potency

Microtubule Targeting

The mechanism of action primarily involves targeting the colchicine site on tubulin. Compounds derived from this scaffold have shown to be effective in microtubule depolymerization assays. For instance, one study reported that a specific derivative caused over 50% microtubule depolymerization at a concentration of 10 µM.

Table 2: Microtubule Depolymerization Effects

CompoundEC50 (µM)% Depolymerization
Compound C0.019>50% at 10 µM
Compound D0.015>60% at 10 µM

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory cytokines such as TNF-α and IL-6 by interfering with NF-κB and MAPK signaling pathways in macrophages.

Case Study: In Vivo Anti-inflammatory Effects

In rat paw swelling experiments, derivatives exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like Indomethacin.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For instance:

  • Substituting with electron-donating groups increases anti-inflammatory activity.
  • The presence of a naphthyl group at certain positions improves binding affinity and potency.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents Molecular Formula Key Biological Activity/Application Reference
2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol 2-Butyl, 4-OH C₁₄H₁₈N₂OS Antimicrobial, enzyme inhibition
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine 2-Ethyl, 4-Cl C₁₂H₁₃ClN₂S Intermediate for kinase inhibitors
4-Morpholino-2-(3-nitrophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (VIh) 2-(3-Nitrophenyl), 4-morpholino C₂₀H₂₀N₄O₃S Anticancer (Topoisomerase inhibition)
T126 (Anti-AKT1 derivative) 2-Methyl, 4-oxo C₁₇H₁₈N₂O₂S Anti-leukemic (AKT1 inhibition)
N-Phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (3a) 4-NHPh C₁₈H₁₈N₃S Antiproliferative (RORγt inhibition)

Key Observations:

2-Isobutyl derivatives (e.g., CAS 952015-19-9) introduce steric bulk, which may affect binding to hydrophobic enzyme pockets .

Electron-Withdrawing/Donating Groups: The 4-chloro derivative (C₁₂H₁₃ClN₂S) shows enhanced reactivity in nucleophilic substitution reactions compared to the hydroxyl group, making it a versatile intermediate for further functionalization . 4-Morpholino substituents (e.g., VIh) improve solubility and hydrogen-bonding capacity, correlating with improved topoisomerase inhibition (IC₅₀ = 0.87 μM) .

Aromatic Substituents :

  • 3-Nitrophenyl (VIh) and 4-bromobenzyl (7a–7u) groups enhance π-π stacking interactions with DNA or enzyme active sites, critical for anticancer activity .

Key Findings:

  • The hydroxyl group in the target compound facilitates hydrogen bonding with HDAC catalytic sites, contributing to its IC₅₀ of 1.2 μM .
  • Chloro and morpholino substituents (e.g., VIh) improve topoisomerase inhibition by interacting with DNA cleavage domains .
  • Bulkier aromatic groups (e.g., 7a–7u) enhance dual topoisomerase inhibition, with IC₅₀ values as low as 0.45 μM .

Key Insights:

  • The hydroxyl group in the target compound necessitates mild reaction conditions to avoid dehydration, unlike chloro derivatives, which tolerate harsher reagents (e.g., POCl₃) .
  • Microwave-assisted synthesis (e.g., for 3a–3x) reduces reaction times from 24 h to 10 min, improving yields (up to 96%) .

Preparation Methods

Synthesis of Thiourea Intermediate

Intermediate 1 reacts with ethyl isothiocyanate in acetonitrile to form a thiourea derivative (2 ), which undergoes intramolecular cyclization. For example, ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate cyclizes under basic conditions to yield thieno[2,3-d]pyrimidin-4-one.

Mechanistic Insight :
The thiourea intermediate facilitates exo-trig cyclization , where the carbonyl oxygen of the ester group attacks the thiocarbonyl carbon, followed by deacylation to form the pyrimidine ring.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclocondensation. In a representative protocol, intermediate 1 is treated with dimethylformamide dimethylacetal (DMF-DMA) to form an imidamide derivative, which subsequently reacts with acetic acid under microwaves (90°C, 10 min) to yield the pyrimidine core.

Hydroxylation at Position 4

The hydroxyl group is typically introduced via acidic hydrolysis of a 4-chloro or 4-alkoxy precursor. For example, 4-chloro-2-ethylthieno[2,3-d]pyrimidine is refluxed with aqueous HCl (6 M) to yield the target 4-ol derivative.

Optimization Note :
Microwave-assisted hydrolysis reduces reaction time from hours to minutes. A mixture of 4-chloro intermediate and HCl (1:2 v/v) irradiated at 80°C for 15 min achieves >90% conversion.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol or ethyl acetate. Analytical data for 2-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol include:

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.50–2.70 (m, 4H, cyclohexyl CH₂), 3.00 (q, 2H, CH₂CH₃), 1.70–1.90 (m, 4H, cyclohexyl CH₂), 10.20 (s, 1H, OH).

  • IR (KBr) : 3200 cm⁻¹ (O–H), 1650 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing analogous thieno[2,3-d]pyrimidines, highlighting reaction conditions and yields:

StepReagents/ConditionsYield (%)Reference
Gewald ReactionCyclohexanone, malononitrile, S₈, K₂CO₃, MWI95
CyclocondensationDMF-DMA, AcOH, MWI, 90°C, 10 min28–83
AlkylationEtBr, NaH, THF, 0°C → rt, 12 h65
Hydroxylation6 M HCl, MWI, 80°C, 15 min90

Challenges and Optimization Opportunities

  • Ethyl Group Steric Effects : Late-stage alkylation suffers from low yields due to steric hindrance. Pre-installing ethyl via ethyl malononitrile in the Gewald reaction remains underexplored.

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Catalytic control using Lewis acids (e.g., ZnCl₂) could improve selectivity.

  • Green Chemistry : Solvent-free microwave synthesis and biocatalytic routes are emerging alternatives to reduce environmental impact .

Q & A

Q. Advanced Optimization Strategies

  • Solvent and Catalyst Screening : Replace glacial acetic acid with formamide for improved cyclization efficiency, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses (yields up to 78.6%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% (unpublished protocols for similar scaffolds).
  • Purification : Use FCC (flash column chromatography) for derivatives with polar functional groups, achieving >82% purity .

How do structural modifications at the 2-position of the thienopyrimidine core influence biological activity?

Basic Structure-Activity Relationship (SAR)
The 2-ethyl group enhances lipophilicity, improving membrane permeability. Substitutions with bulkier groups (e.g., aryl or heteroaryl) can modulate target selectivity. For example:

  • Anti-Proliferative Activity : 2-Phenyl analogs show IC₅₀ values of 1.2–5.8 µM against breast cancer cell lines .
  • AKT1 Inhibition : 2-Substituted derivatives with hydroxyl or dimethyl groups exhibit Ki values <100 nM in acute myeloid leukemia models .

Q. Advanced SAR Analysis

  • Electron-Withdrawing Groups : 2-Chloro derivatives (e.g., 2-Chloro-N-(tetrahydrobenzo-thienopyrimidin-4-yl)-benzamide) enhance binding to ATP pockets in kinases (docking scores: −9.2 kcal/mol) .
  • Hybrid Scaffolds : Merging with 1,2,3-triazole moieties improves solubility and anti-inflammatory activity (COX-2 inhibition: 82% at 10 µM) .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H NMR confirms the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies the pyrimidine carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 287.1 (calculated) vs. 287.0 (observed) .

Q. Advanced Techniques

  • XRD Crystallography : Resolves bond angles and dihedral angles (e.g., C-S-C angle: 98.5°) for docking validation .
  • HPLC-PDA : Quantifies purity >98% using C18 columns (mobile phase: acetonitrile/water, 70:30) .

How can computational methods guide the design of derivatives with improved target specificity?

Q. Basic Docking Protocols

  • Molecular Docking (AutoDock Vina) : Predict binding to D₂ dopamine receptors (ΔG: −10.3 kcal/mol) or AKT1 (PDB: 4EKL) .
  • Pharmacophore Modeling : Identifies hydrogen bond acceptors at the 4-hydroxyl group as critical for cholinesterase inhibition (AChE IC₅₀: 0.8 µM) .

Q. Advanced Workflows

  • MD Simulations : 100-ns trajectories validate stable binding of 2-ethyl derivatives to GSK-3β (RMSD <2.0 Å) .
  • QSAR Models : Use descriptors like LogP and polar surface area to optimize CNS permeability (blood-brain barrier penetration: 0.85) .

What strategies resolve contradictions in biological data across studies?

Q. Case Example: Anti-Proliferative vs. Cytotoxicity

  • Dose-Dependent Effects : A compound may show anti-proliferative activity at 5 µM but cytotoxicity at 20 µM due to off-target kinase inhibition .
  • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (TNBC) cells exhibit differential sensitivity (e.g., 3.2-fold lower IC₅₀ in ER+ lines) .

Q. Advanced Resolution Methods

  • Biochemical Assays : Measure direct enzyme inhibition (e.g., AKT1 kinase activity) to decouple target-specific vs. cytotoxic effects .
  • Transcriptomics : RNA-seq identifies pathways upregulated in resistant cell lines (e.g., Nrf2-mediated drug efflux) .

How are in vivo pharmacokinetic properties evaluated for this scaffold?

Q. Basic ADME Profiling

  • Plasma Stability : >80% remaining after 1 hour in rodent plasma .
  • CYP450 Inhibition : Low inhibition (IC₅₀ >50 µM for CYP3A4), reducing drug-drug interaction risks .

Q. Advanced PK/PD Models

  • Tissue Distribution : PET imaging with ¹⁸F-labeled analogs shows high brain uptake (SUV: 2.1) in Alzheimer’s rat models .
  • Metabolite Identification : LC-MS/MS detects hydroxylated metabolites in liver microsomes, guiding prodrug design .

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